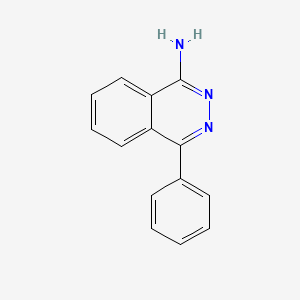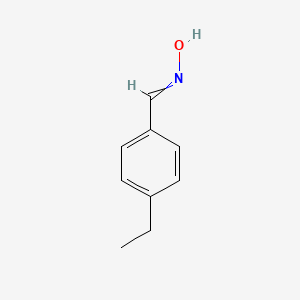
4-ethylbenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldoxime, where the benzene ring is substituted with an ethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-ethylbenzaldehyde oxime can be synthesized through the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
4-Ethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve the same synthetic route as described above, scaled up to industrial quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient separation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-ethylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
Aplicaciones Científicas De Investigación
4-ethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldoxime: The parent compound without the ethyl substitution.
4-Methylbenzaldoxime: Similar structure with a methyl group instead of an ethyl group.
4-Chlorobenzaldoxime: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
4-ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of complexes it forms with metal ions
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
N-[(4-ethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3 |
Clave InChI |
DCBIVYBFOCPTQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-5-chlorobenzo[d]oxazole](/img/structure/B8693329.png)

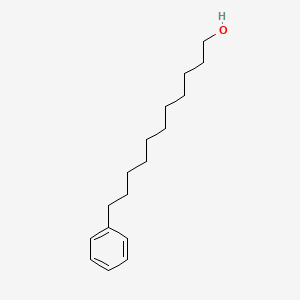
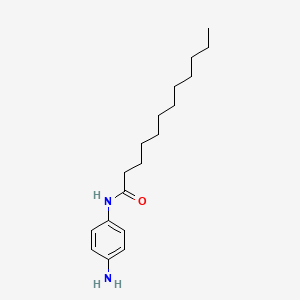
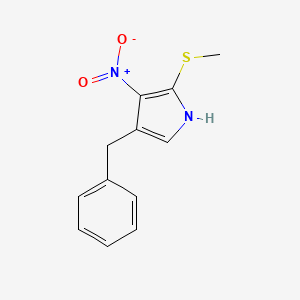
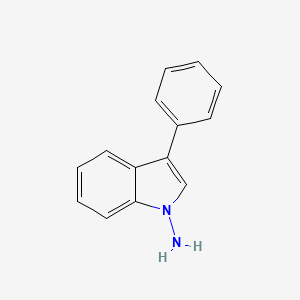
![(2S)-2-[(2-allylphenoxy)methyl]oxirane](/img/structure/B8693369.png)
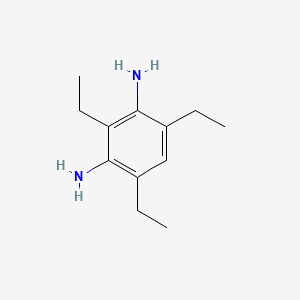
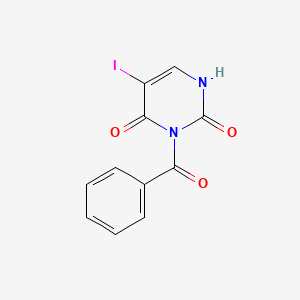
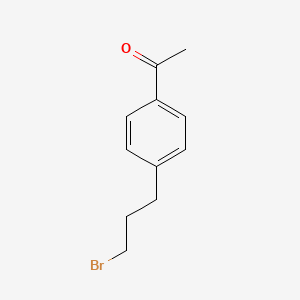

![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)
